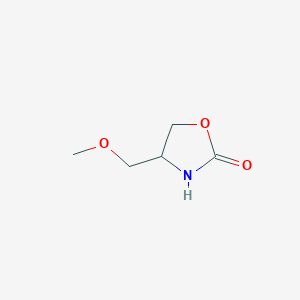

4-(Methoxymethyl)-1,3-oxazolidin-2-one

Description

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

4-(methoxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO3/c1-8-2-4-3-9-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) |

InChI Key |

PQNDPDPSBMIYMC-UHFFFAOYSA-N |

Canonical SMILES |

COCC1COC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxymethyl 1,3 Oxazolidin 2 One and Its Precursors

Stereoselective and Enantioselective Synthesis Strategies

Achieving high levels of stereoselectivity is paramount in the synthesis of chiral molecules like 4-(methoxymethyl)-1,3-oxazolidin-2-one. Chemists employ several strategies to control the three-dimensional arrangement of atoms, ensuring the formation of the desired enantiomer.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com Oxazolidinones themselves are a prominent class of chiral auxiliaries, popularized by David Evans, for their effectiveness in controlling stereoselective transformations such as aldol (B89426) and alkylation reactions. wikipedia.org

For the synthesis of specific oxazolidinones like this compound, naturally occurring chiral molecules such as amino acids provide an excellent starting point. L-serine, a readily available and optically pure amino acid, is a common precursor. The synthesis typically involves the reduction of the carboxylic acid moiety of L-serine to a primary alcohol, followed by protection of the amino and hydroxyl groups. This chiral backbone is then manipulated and cyclized to form the target oxazolidinone, with the stereochemistry at the 4-position being directly derived from the L-configuration of the starting serine. This strategy ensures a high degree of enantiopurity in the final product. researchgate.net

Key Features of Chiral Auxiliary-Directed Synthesis from L-Serine:

Chiral Pool Starting Material: Utilizes the inherent chirality of L-serine.

High Enantiopurity: The stereocenter of the starting material is transferred to the product.

Established Procedures: Well-documented methods for the conversion of amino acids to functionalized oxazolidinones.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. snnu.edu.cn For oxazolidinone formation, chiral catalysts can be employed to control the stereoselectivity of the ring-closing step or key bond-forming reactions in the precursor synthesis.

Strategies include:

Catalytic Asymmetric Aldol Reactions: A combination of an asymmetric aldol reaction and a modified Curtius protocol can be used to generate 4,5-disubstituted oxazolidin-2-ones with high stereocontrol. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes, for example, those involving palladium, can catalyze the cyclization of appropriate precursors to form the oxazolidinone ring with high enantioselectivity. Chiral 2,6-bis(oxazolidinyl)pyridines (pybox) ligands are also effective in lanthanide-catalyzed cycloaddition reactions. wiley-vch.de

The choice of catalyst and reaction conditions is critical for achieving high yields and enantiomeric excess (ee).

Chelation control is a powerful strategy to dictate the stereochemical course of a reaction. It relies on the formation of a cyclic complex between a substrate containing multiple Lewis basic functional groups and a metal ion (a Lewis acid). This complex creates a rigid, well-defined conformation that sterically hinders one face of the molecule, directing an incoming reagent to attack from the less hindered face. nih.gov

In the context of synthesizing this compound precursors, a key step might involve the reduction of a ketone or an addition to an aldehyde. For instance, the addition of an organometallic reagent to an aldehyde precursor can be directed by a nearby hydroxyl or methoxymethyl group that chelates to the metal center of the reagent. This locks the conformation of the substrate and leads to a highly diastereoselective bond formation. rsc.org Subsequent cyclization of this stereodefined precursor yields the enantiopure oxazolidinone.

| Strategy | Principle | Key Reagents/Components | Outcome |

| Chiral Auxiliary | Covalent bonding of a chiral molecule to direct stereochemistry. | L-serine derivatives. | High enantiopurity derived from the starting material. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | Chiral Lewis acids, Palladium complexes, Pybox ligands. | High enantiomeric excess, atom economy. |

| Chelation Control | Formation of a rigid cyclic metal-substrate complex. | Lewis acidic metal ions (e.g., Li+, Mg2+, Ti4+). | High diastereoselectivity in precursor synthesis. |

Ring-Closing Reactions to Form the Oxazolidinone Core

The final and defining step in the synthesis of this compound is the formation of the heterocyclic ring. This is typically achieved through intramolecular cyclization of a linear precursor.

The [3+2] cycloaddition of an epoxide with an isocyanate is one of the most direct and widely used methods for constructing the oxazolidinone ring. nih.govresearchgate.net This reaction involves the nucleophilic attack of the isocyanate nitrogen on one of the epoxide carbons, followed by intramolecular ring closure.

The reaction can be catalyzed by a variety of agents, including:

Lewis acids

Bases

Organocatalysts (e.g., quaternary ammonium (B1175870) salts) researchgate.net

This method has been adapted for solid-phase synthesis, which allows for the rapid generation of libraries of oxazolidinone derivatives. acs.org The reaction of epoxides with chlorosulfonyl isocyanate also provides an efficient route to the oxazolidinone core. nih.gov The stereochemistry of the epoxide is typically transferred to the product, making this a valuable stereospecific transformation.

Condensation reactions involve the joining of two functional groups with the elimination of a small molecule, such as water or an alcohol. For oxazolidinone synthesis, the most common precursors are β-amino alcohols.

Several well-established condensation methods exist:

Reaction with Phosgene (B1210022) or its Equivalents: The reaction of a β-amino alcohol with highly toxic phosgene or safer alternatives like methyl chloroformate or dimethyl carbonate results in the formation of the oxazolidinone ring through the elimination of HCl or methanol (B129727). nih.govresearchgate.netresearchgate.net

Carbonylation of β-amino alcohols: Catalytic carbonylation using carbon dioxide or dialkyl carbonates is another common approach. nih.gov

Intramolecular Cyclization of Hydroxy Carbamates: A linear precursor containing both a hydroxyl group and a carbamate (B1207046) can be induced to cyclize, often under basic or thermal conditions, to form the oxazolidinone ring.

A notable stereoselective method involves the reduction of trans-aziridine-2-carboxylates to the corresponding 2-hydroxymethylaziridines, which then undergo ring expansion upon reaction with methyl chloroformate to yield trans-4-hydroxymethyl-1,3-oxazolidin-2-ones. researchgate.netafricaresearchconnects.com

| Ring-Closing Method | Precursors | Key Reagents | Byproduct |

| Cycloaddition | Epoxide, Isocyanate | Lewis acids, Bases, Organocatalysts | None (atom-economical) |

| Condensation | β-amino alcohol | Phosgene, Methyl Chloroformate, Dimethyl Carbonate | HCl, Methanol |

| Ring Expansion | 2-Hydroxymethylaziridine | Methyl Chloroformate | HCl |

Multi-component Reactions for Oxazolidinone Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like oxazolidinones in a single step from three or more starting materials. Several MCRs have been developed for the general synthesis of the oxazolidinone core. For instance, the reaction of epoxides, amines, and carbon dioxide or a carbonyl source can lead to the formation of substituted oxazolidinones.

While powerful for generating molecular diversity, the direct synthesis of this compound via a multi-component reaction has not been extensively reported in the literature. Most documented MCRs for oxazolidinone synthesis focus on substitutions at the N-3 and C-5 positions. However, the potential for a three-component reaction involving a protected 3-methoxy-1,2-propanediol derivative, an amine, and a carbonyl source could theoretically provide a direct route to the desired product. The challenge in such an approach lies in achieving high regioselectivity and stereoselectivity at the C-4 position.

One notable example of a multi-component approach to a related structure involves the SnCl2-catalyzed three-component coupling of an aniline, an epoxide, and paraformaldehyde to yield 1,3-oxazolidine derivatives. While this yields a related heterocyclic system, it does not produce the 2-oxo functionality characteristic of the target compound.

Further research into the development of novel catalytic systems and the use of specifically designed starting materials could pave the way for the efficient one-pot synthesis of 4-(alkoxymethyl)-1,3-oxazolidin-2-ones via multi-component strategies.

Functionalization and Derivatization at the 4-Position

A more common and well-documented strategy for the synthesis of this compound involves the initial construction of a precursor oxazolidinone with a functional handle at the C-4 position, which is then converted to the desired methoxymethyl group. This stepwise approach allows for greater control over the stereochemistry at this critical center.

Introduction of the Methoxymethyl Group

The most practical and widely employed method for introducing the methoxymethyl group at the C-4 position is through the etherification of a pre-existing hydroxymethyl group. This two-step process begins with the synthesis of 4-(hydroxymethyl)-1,3-oxazolidin-2-one.

A highly effective method for the stereoselective synthesis of this precursor involves the ring-opening and cyclization of chiral 2-hydroxymethylaziridines. researchgate.net This reaction, often carried out in the presence of a carbonyl source like phosgene or its equivalents, proceeds with a high degree of stereochemical retention. researchgate.net

Once the 4-(hydroxymethyl)-1,3-oxazolidin-2-one is obtained, the introduction of the methyl group is typically achieved through a Williamson ether synthesis. This classic etherification reaction involves the deprotonation of the primary alcohol with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent, such as methyl iodide or dimethyl sulfate.

Table 1: Williamson Ether Synthesis for the Preparation of this compound

| Step | Reactants | Reagents | Product |

| 1 | 4-(Hydroxymethyl)-1,3-oxazolidin-2-one | Base (e.g., NaH, KH) | Sodium or Potassium alkoxide intermediate |

| 2 | Alkoxide intermediate | Methylating agent (e.g., CH3I, (CH3)2SO4) | This compound |

The choice of base and solvent is crucial to ensure efficient deprotonation without causing undesired side reactions. Strong, non-nucleophilic bases like sodium hydride are often preferred. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the SN2 reaction.

Stereochemical Control during Functionalization at C-4

Controlling the stereochemistry at the C-4 position is paramount, as this chiral center is often crucial for the intended application of this compound, particularly when used as a chiral auxiliary.

The most effective strategy for achieving high stereochemical purity is to start with an enantiomerically pure precursor. The synthesis of 4-(hydroxymethyl)-1,3-oxazolidin-2-one from enantiopure 2-hydroxymethylaziridines, as mentioned earlier, is an excellent example of this approach. The ring expansion reaction proceeds with retention of configuration at the stereocenter, thus transferring the chirality from the starting material to the product. researchgate.net

An alternative approach involves the use of asymmetric catalysis in the formation of the oxazolidinone ring. For instance, an asymmetric aldol reaction followed by a Curtius rearrangement can be employed to generate chiral 4,5-disubstituted oxazolidin-2-ones with high diastereoselectivity and enantioselectivity. mdpi.com By choosing the appropriate chiral auxiliary and reaction conditions, it is possible to control the absolute configuration of the newly formed stereocenters, including the one at C-4.

Table 2: Chiral Starting Materials for Stereoselective Synthesis

| Chiral Precursor | Synthetic Method | Key Feature |

| Enantiopure 2-hydroxymethylaziridine | Ring expansion with a carbonyl source | Retention of configuration at C-4 |

| Chiral aldehyde/ketone | Asymmetric aldol reaction followed by Curtius rearrangement | Creation of new stereocenters with high control |

Chemical Reactivity and Transformation of 4 Methoxymethyl 1,3 Oxazolidin 2 One

Ring-Opening Reactions and Subsequent Transformations

The oxazolidinone ring, while generally stable, can undergo ring-opening reactions under specific conditions, often initiated by nucleophilic attack or acidic catalysis. A notable example of this reactivity is observed in related oxazolidinone-fused aziridine (B145994) systems. Acid-catalyzed ring-opening of these fused systems with alcohols provides a stereocontrolled method for synthesizing 2-amino ethers. This transformation highlights the susceptibility of the oxazolidinone scaffold to ring cleavage under acidic conditions, which can be a key step in more complex synthetic sequences. For instance, the reaction of an oxazolidinone-fused aziridine with methanol (B129727) in the presence of trifluoromethanesulfonic acid yields the corresponding ring-opened 2-amino ether product.

In a related context, the synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives can be achieved from N-alkylaziridine-2-carboxylates. This process involves a ring-opening and subsequent cyclization reaction, demonstrating the formation of the oxazolidinone ring from an aziridine precursor. The reaction proceeds in a completely regio- and stereoselective manner.

The sulfur analogues of oxazolidinones, known as oxazolidinethiones, also exhibit ring-opening capabilities. The investigation of nucleophilic ring-opening reactions of these related five-membered heterocycles provides insight into the potential pathways for the cleavage of the 4-(methoxymethyl)-1,3-oxazolidin-2-one ring system. nih.gov

Reactions Involving the Carbonyl Group (C-2)

The carbonyl group at the C-2 position of the oxazolidinone ring is part of a carbamate (B1207046) functionality. As such, it is less electrophilic than a ketone or aldehyde carbonyl due to resonance delocalization from the adjacent nitrogen and oxygen atoms. However, it can still participate in reduction reactions. The reduction of a carbonyl group is a common transformation in organic chemistry, typically achieved using hydride reagents. wikipedia.orglibretexts.org

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbamate carbonyl. This reduction would lead to the ring-opening of the oxazolidinone to afford an N-methylated amino alcohol. In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides or carbamates and would likely leave the C-2 carbonyl of this compound intact. libretexts.org

The table below summarizes the expected outcomes of the reduction of the C-2 carbonyl group with different reducing agents.

| Reagent | Expected Outcome |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction and ring-opening to an N-methylated amino alcohol |

| Sodium Borohydride (NaBH₄) | No reaction |

This table is based on the general reactivity of carbamates and may not reflect experimentally verified results for this compound specifically.

Reactions at the Nitrogen Atom (N-3)

The nitrogen atom at the N-3 position of the oxazolidinone ring is nucleophilic and can undergo a variety of reactions, most notably acylation and alkylation. These reactions are fundamental to the use of oxazolidinones as chiral auxiliaries.

N-Acylation: The N-3 nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form N-acyl-oxazolidinones. This is a crucial step when employing the oxazolidinone as a chiral auxiliary, as the N-acyl group becomes the site of subsequent stereoselective transformations. wikipedia.org

N-Alkylation and N-Arylation: N-alkylation of the oxazolidinone ring can be achieved with alkyl halides. researchgate.netjuniperpublishers.com Similarly, N-arylation can be accomplished, for example, through the reaction with activated aryl halides, often mediated by a catalyst. beilstein-journals.orgsemanticscholar.orgnih.govbeilstein-journals.org These reactions allow for the introduction of a wide range of substituents at the nitrogen atom, further functionalizing the molecule for various synthetic applications.

Reactions at the Methoxymethyl Moiety

The methoxymethyl group at the C-4 position is an ether linkage. The primary reaction involving this moiety is ether cleavage, which would unmask the corresponding hydroxymethyl group. Methoxymethyl (MOM) ethers are commonly used as protecting groups for alcohols in organic synthesis and can be cleaved under acidic conditions or by using specific Lewis acids. wikipedia.orgthieme-connect.de

The cleavage of the methoxymethyl ether in this compound would yield 4-(hydroxymethyl)-1,3-oxazolidin-2-one. A variety of reagents and conditions have been developed for the deprotection of MOM ethers, offering selectivity in the presence of other functional groups. researchgate.netresearchgate.net

The table below lists some common reagents used for the cleavage of methoxymethyl ethers.

| Reagent/Condition | Description |

| Acidic Hydrolysis (e.g., HCl, H₂SO₄) | A common method for MOM ether cleavage, though it may not be suitable for acid-sensitive substrates. |

| Lewis Acids (e.g., BBr₃, TiCl₄) | Effective for cleaving MOM ethers, often under milder conditions than strong Brønsted acids. |

| ZnBr₂ / n-PrSH | A rapid and efficient method for the selective deprotection of MOM ethers. researchgate.net |

Stereoselective Transformations Directed by the Oxazolidinone Scaffold

One of the most significant applications of chiral oxazolidinones, such as the enantiomers of this compound, is their use as chiral auxiliaries. The chiral scaffold, after being N-acylated, directs the stereochemical outcome of reactions at the α-carbon of the acyl group. wikipedia.org

N-Acylated oxazolidinones derived from α,β-unsaturated carboxylic acids are excellent Michael acceptors in asymmetric conjugate addition reactions. The steric hindrance provided by the substituent at the C-4 position of the oxazolidinone ring effectively shields one face of the enoyl system, leading to highly diastereoselective addition of nucleophiles. This strategy has been successfully employed in the catalytic enantioselective conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones. organic-chemistry.org

The Reformatsky reaction involves the reaction of an organozinc reagent, typically derived from an α-halo ester, with a carbonyl compound to form a β-hydroxy ester. beilstein-journals.org When a chiral oxazolidinone auxiliary is attached to the α-haloacetyl group, the reaction can proceed with high diastereoselectivity. nih.govthieme-connect.com The chiral environment created by the oxazolidinone directs the approach of the aldehyde or ketone to the zinc enolate, controlling the stereochemistry of the newly formed stereocenters.

For example, a diastereoselective SmI₂-mediated Reformatsky reaction between an achiral aldehyde and a chiral oxazolidinone derivative has been shown to produce the corresponding chiral secondary alcohol with high yield and excellent diastereoselectivity (>95% de). beilstein-journals.org This demonstrates the power of the oxazolidinone scaffold in controlling the stereochemical course of C-C bond-forming reactions. nih.govresearchgate.net

Diels-Alder Cycloadditions

The use of this compound as a chiral auxiliary in Diels-Alder reactions is not extensively documented in readily available scientific literature. While the broader class of chiral oxazolidinones is widely employed to induce stereoselectivity in this type of cycloaddition, specific and detailed research findings, including data on yields, diastereomeric ratios, and enantiomeric excesses for reactions involving the N-acyl derivatives of this compound, are not prominently reported.

The general principle of using chiral oxazolidinones in Diels-Alder reactions involves the attachment of an α,β-unsaturated acyl group to the nitrogen atom of the oxazolidinone. This creates a chiral dienophile where the oxazolidinone ring directs the approach of the diene, leading to a diastereoselective cycloaddition. The stereochemical outcome is often influenced by the formation of a chelated intermediate with a Lewis acid catalyst, which locks the conformation of the N-acyloxazolidinone and effectively shields one face of the dienophile.

For instance, in reactions involving other 4-substituted oxazolidinones, such as 4-benzyl or 4-isopropyl derivatives, high levels of diastereoselectivity are commonly observed. These reactions are typically promoted by Lewis acids like diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄). The choice of the substituent at the 4-position of the oxazolidinone ring is crucial for the degree of stereocontrol, as it dictates the steric environment around the reacting center.

Despite the established utility of related chiral auxiliaries, comprehensive studies detailing the performance of the 4-methoxymethyl substituted variant in Diels-Alder cycloadditions, complete with reaction data, are not available in the surveyed literature. Therefore, a detailed discussion with specific research findings and data tables for this particular compound cannot be provided at this time.

Role in Asymmetric Synthesis and Chiral Induction

4-(Methoxymethyl)-1,3-oxazolidin-2-one and its Analogues as Chiral Auxiliaries

Chiral oxazolidinones, including this compound and its analogues, are extensively used as chiral auxiliaries in a variety of asymmetric transformations. wikipedia.orgsigmaaldrich.com These auxiliaries are typically derived from readily available and optically pure amino alcohols. collectionscanada.gc.ca The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one stereoisomer over another. wikipedia.org

The effectiveness of these auxiliaries stems from their ability to form rigid, chelated transition states with metal enolates, which provides a predictable and high degree of stereocontrol in reactions such as alkylations and aldol (B89426) additions. williams.eduharvard.edu The substituents at the 4- and 5-positions of the oxazolidinone ring play a crucial role in directing the stereochemical outcome. wikipedia.org For instance, the bulky group at the C-4 position effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side.

Some common analogues of this compound used as chiral auxiliaries include:

(S)-4-Benzyl-2-oxazolidinone

(R)-4-Phenyl-2-oxazolidinone

(S)-4-Isopropyl-2-oxazolidinone

(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

These auxiliaries have been successfully employed in the synthesis of a wide range of chiral molecules, including natural products and pharmaceuticals. researchgate.net

Control of Stereochemistry in Carbon-Carbon Bond Forming Reactions

The primary application of this compound and its analogues is in controlling the stereochemistry of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

In asymmetric aldol reactions, N-acylated oxazolidinones are used to create chiral enolates. researchgate.net The geometry of the enolate (Z or E) and the nature of the metal counterion significantly influence the stereochemical outcome of the reaction, leading to the formation of either syn or anti aldol adducts with high diastereoselectivity. wikipedia.orgresearchgate.net The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome of these reactions, which proceed through a six-membered, chair-like transition state. researchgate.net

The choice of Lewis acid can also dramatically influence the stereoselectivity. For example, boron enolates typically yield syn-aldol products, while titanium enolates can be tuned to produce either syn or non-Evans syn products by adjusting the stoichiometry of the titanium tetrachloride and the amine base used. researchgate.netorganicchemistrydata.org This flexibility allows for the synthesis of a wide range of β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis. nih.gov

Table 1: Diastereoselectivity in Aldol Reactions Using Chiral Oxazolidinone Auxiliaries

| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid/Base | Major Product | Diastereomeric Ratio (syn:anti) |

| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | syn | >99:1 |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | TiCl₄ / (-)-Sparteine | non-Evans syn | 1: >99 |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | MgBr₂ | anti | 1:32 |

Note: Diastereomeric ratios can vary based on specific reaction conditions.

Asymmetric alkylation of chiral N-acyl oxazolidinones is a reliable method for the synthesis of α-substituted carboxylic acids. researchgate.net The process involves the deprotonation of the N-acyl derivative to form a rigid metal enolate, which is then alkylated with an electrophile. williams.edu The stereochemical outcome is dictated by the chiral auxiliary, which directs the electrophile to attack from the less sterically hindered face of the enolate. harvard.edustackexchange.com

The formation of a (Z)-enolate is crucial for high diastereoselectivity, and this is typically achieved by using sodium bis(trimethylsilyl)amide or lithium diisopropylamide as the base. williams.edustackexchange.com The resulting alkylated product can then be hydrolyzed to yield the desired carboxylic acid in high enantiomeric purity, and the chiral auxiliary can be recovered and reused. williams.edu This methodology has been applied to the synthesis of numerous complex molecules. researchgate.net

Table 2: Representative Asymmetric Alkylation Reactions

| N-Acyl Oxazolidinone | Electrophile | Base | Product Configuration | Diastereomeric Excess (de) |

| (S)-N-Propionyl-4-benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | NaHMDS | (S) | >98% |

| (R)-N-Butyryl-4-phenyl-2-oxazolidinone | Methyl iodide | LDA | (R) | 99% |

| (S)-N-Phenylacetyl-4-isopropyl-2-oxazolidinone | Allyl iodide | KHMDS | (S) | 95% |

Note: Diastereomeric excess can vary based on specific reaction conditions.

Diastereoselective Control in Functional Group Transformations

Beyond carbon-carbon bond formation, chiral oxazolidinones like this compound can exert diastereoselective control over various functional group transformations. For instance, they have been used in stereoselective reductions, conjugate additions, and cycloaddition reactions. nih.gov

In the context of conjugate additions, N-enoyl oxazolidinones serve as effective Michael acceptors. The presence of the chiral auxiliary directs the nucleophilic attack of reagents such as organocuprates or thiols to one of the enone faces, leading to the formation of β-functionalized products with high stereocontrol.

Similarly, in Diels-Alder reactions, N-acryloyl oxazolidinones can function as chiral dienophiles. The auxiliary shields one face of the dienophile, resulting in a highly diastereoselective cycloaddition with a diene. The resulting cycloadducts are valuable intermediates for the synthesis of complex cyclic systems.

Regioselective Synthesis of Complex Architectures

The stereochemical control imparted by this compound and its analogues is instrumental in the regioselective synthesis of complex molecular architectures, particularly in the total synthesis of natural products. By setting key stereocenters with high fidelity early in a synthetic sequence, these auxiliaries enable the construction of intricate target molecules with a high degree of stereochemical purity.

For example, the asymmetric alkylation and aldol reactions facilitated by these auxiliaries are frequently employed to construct chiral building blocks that are later elaborated into more complex structures. The predictable stereochemical outcomes allow for a more convergent and efficient synthetic strategy. The ability to control both relative and absolute stereochemistry is crucial for accessing specific isomers of biologically active compounds. google.com

Derivatives and Analogues of 4 Methoxymethyl 1,3 Oxazolidin 2 One for Research Purposes

Design and Synthesis of Substituted Oxazolidinones with Varied Pharmacophores

The design of novel oxazolidinone derivatives often involves the strategic incorporation of varied pharmacophores—the specific molecular features responsible for a drug's biological activity. This approach aims to enhance potency, broaden the spectrum of activity, or target new biological pathways. A primary strategy involves modifying the C-ring portion of the oxazolidinone pharmacophore with diverse heterocyclic systems. nih.gov This has been a particularly successful approach in developing next-generation antibacterial agents. rsc.org

Researchers have explored a wide range of heterocyclic C-rings, including fused bicyclic heteroaryls like pyrazolopyridine, imidazopyridine, and triazolopyridine. nih.gov The rationale behind this strategy is that incorporating functionalities capable of acting as hydrogen-bond donors and acceptors within these fused ring systems could facilitate stronger binding to biological targets, potentially leading to superior activity. nih.gov The synthesis of these complex molecules often employs advanced organic chemistry techniques. For instance, the creation of derivatives with a benzoxazinone (B8607429) C-ring substructure can be achieved through a synthetic sequence involving palladium-catalyzed borylation followed by an in-situ Suzuki-Miyura cross-coupling reaction to attach the desired ring system. nih.gov

Another design strategy involves creating conformationally constrained analogues to lock the molecule into its "bioactive conformation," which is the specific shape it adopts when binding to its target. acs.org This can reduce the entropic penalty of binding and potentially increase potency. For example, derivatives have been designed where the morpholine ring of the antibacterial agent linezolid (B1675486) is replaced with various substituted azabicyclo[3.1.0]hexyl ring systems. nih.govacs.org Similarly, novel tricyclic molecules have been synthesized to mimic the constrained structure of linezolid. acs.org

Furthermore, the oxazolidinone core has been used as a scaffold to mimic natural products. Heterocyclic analogues of ceramide, designed as potential anticancer agents, have been synthesized by incorporating long alkyl chains at the C4 position of the oxazolidinone ring, mimicking the sphingoid backbone of the natural lipid. nih.gov

Table 1: Examples of Substituted Oxazolidinone Designs This table is interactive. You can sort and filter the data.

| Derivative Type | Incorporated Pharmacophore/Strategy | Synthetic Highlight | Research Goal |

|---|---|---|---|

| Fused Heteroaryl Analogue | Benzoxazinone C-ring | Suzuki-Miyura cross-coupling | Potent Antibacterial Activity nih.gov |

| Constrained Analogue | Azabicyclo[3.1.0]hexyl ring | Replacement of morpholine ring | Improved Potency nih.govacs.org |

| Ceramide Analogue | Long alkyl chain at C4 | Ring opening of chiral aziridine (B145994) | Anticancer Activity nih.gov |

| Tricyclic Analogue | Fused tricyclic system | Mimicking bioactive conformation | Potent Antibacterial Activity acs.org |

| Hybrid Compound | Sulfonamide moiety | Microwave-assisted condensation | New Antibacterial Pharmacophores researchgate.net |

Impact of Substituent Effects on Reactivity and Selectivity Profiles

The nature and position of substituents on the oxazolidinone ring system have a profound impact on the molecule's reactivity, selectivity, and ultimately its biological activity. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in a compound's profile.

One of the most critical positions for substitution is the nitrogen atom at the 3-position (N3). Research has shown that the size of the N3-substituent is a key determinant of antimicrobial activity; generally, the larger the substituent, the lower the activity. nih.gov Conversely, the introduction of specific electronic features can be beneficial. For instance, the addition of a fluorine atom to the 3-position of the phenyl ring in certain oxazolidinone series was found to enhance antibacterial activity and reduce toxicity. nih.gov

Substituents also directly influence the chemical reactivity of the oxazolidinone core and its appended groups. In a study examining the direct α-oxidation of N-acyl-1,3-oxazolidin-2-ones, the electronic nature of the substituents on the N-arylacetyl group significantly affected the reaction yield. Substrates with electron-donating groups, such as methoxy (B1213986) (OMe) or methyl (Me) groups, consistently provided the corresponding oxidized products in high yields, often up to 99%. nih.gov This demonstrates that substituents can modulate the reactivity of adjacent positions, a key consideration in the multi-step synthesis of complex derivatives.

The substitution at the C4 and C5 positions of the oxazolidinone ring is also crucial. In the development of ceramide analogues, it was found that the length of the carbon chain at the C4 position caused a "drastic change" in their antileukemic activities. nih.gov In other contexts, the presence of a methyl group at the C4 position has been identified as important for antibacterial activity. nih.gov

Table 2: Influence of N-Arylacetyl Substituents on Oxidation Reactivity This table is based on data from a study on the direct oxidation of N-(arylacetyl)-1,3-oxazolidin-2-ones. It is interactive.

| Substituent on Aryl Ring | Position of Substituent | Reaction Yield (%) |

|---|---|---|

| -OCH₂Ph | para | 99 |

| -OCH₃ | para | 99 |

| -OCH₃ | ortho | 99 |

| -CH₃ | para | 99 |

| -CH₃ | meta | 97 |

| -CH₃ | ortho | 96 |

| -H | (unsubstituted) | 99 |

Source: Data adapted from research on direct reactions of N-acyl-1,3-oxazolidin-2-ones. nih.gov

Bridged and Fused Oxazolidinone Systems

To create more rigid and structurally defined molecules, researchers have developed bridged and fused oxazolidinone systems. These complex architectures are often designed to improve target binding by pre-organizing the molecule into a specific, biologically active conformation. acs.org The synthesis of these systems represents a significant challenge and often requires stereoselective methods.

Fused Systems: In a fused system, the oxazolidinone ring shares one or more bonds with another ring. A notable example is the synthesis of oxazolidinonyl-fused piperidines. rsc.org The construction of these bicyclic structures can be achieved through multi-step sequences involving chelation-controlled addition reactions and subsequent cyclization, such as a Mitsunobu reaction, to form the second ring. rsc.org Other research has focused on fusing various heteroaromatic rings to the core oxazolidinone pharmacophore. The exploration of diverse fused heteroaryls, such as benzoxazinones, is a key strategy in the search for new antibacterial agents with improved properties. nih.gov The synthesis of these compounds often requires transition-metal-catalyzed cross-coupling reactions. nih.gov

Bridged Systems: Bridged systems contain a bicyclic structure where the two rings are connected by a "bridge" of one or more atoms. The development of conformationally constrained analogues of linezolid has led to the synthesis of various bridged structures. nih.govacs.org For example, replacing the morpholine ring of linezolid with an azabicyclo[3.1.0]hexyl ring system introduces significant rigidity. nih.govacs.org Similarly, novel tricyclic oxazolidinones have been designed where the core structure is part of a larger, bridged framework, intended to mimic the ideal binding conformation and enhance biological activity. acs.org The synthesis of these complex three-dimensional structures is a key area of modern medicinal chemistry, often leveraging advanced strategies in asymmetric synthesis. nih.gov

Table 3: Examples of Bridged and Fused Oxazolidinone Systems This table is interactive. You can sort and filter the data.

| System Type | Structural Example | Synthetic Approach | Rationale |

|---|---|---|---|

| Fused | Oxazolidinonyl-fused piperidine | Mitsunobu cyclization | Creation of novel M1 allosteric modulators rsc.org |

| Fused | Fused pyrroloheteroaryl C-rings | Multi-step synthesis with cross-coupling | Potent Gram-positive antibacterial activity nih.gov |

| Bridged | Azabicyclo[3.1.0]hexylphenyl oxazolidinone | Replacement of morpholine ring | Conformational constraint for improved potency nih.govacs.org |

| Bridged | Tricyclic constrained analogue | Mimicking bioactive conformation | Potent antibacterial agents acs.org |

| Fused | Fused furanoside bicyclic oxazolidinone | Bifunctional catalytic system with CO₂ | Creation of novel bicyclic structures researchgate.net |

Computational and Theoretical Investigations of 4 Methoxymethyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the structural and electronic characteristics of oxazolidinone derivatives. researchgate.netnih.gov Methods like the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and M06-2X functionals, often paired with basis sets such as 6-31G or 6-311++G(d,p), are commonly employed to determine optimized molecular geometries, vibrational frequencies, and thermodynamic parameters. researchgate.netacs.orgresearchgate.netnih.govaimspress.com

For 4-(methoxymethyl)-1,3-oxazolidin-2-one, DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional structure, including the conformation of the five-membered ring and the orientation of the methoxymethyl substituent at the C4 position. The accuracy of these computational methods allows for the reliable prediction of molecular properties that are often in good agreement with experimental data derived from techniques like X-ray crystallography.

DFT is also used to calculate various energetic properties. The table below illustrates typical parameters that can be computed for this compound.

| Computational Parameter | Description | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the lowest energy structure with precise bond lengths and angles. | B3LYP/6-311++G(d,p) |

| Thermodynamic Properties | Includes enthalpy (H), Gibbs free energy (G), and entropy (S). nih.gov | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, helping to identify characteristic functional group vibrations. nih.gov | B3LYP/6-311++G(d,p) |

| NMR Chemical Shifts | Calculates theoretical 1H and 13C NMR spectra to aid in structure elucidation. nih.gov | GIAO method |

Mechanistic Pathway Elucidation (e.g., Transition State Analysis)

Theoretical calculations are a cornerstone for elucidating the complex mechanisms of chemical reactions involving oxazolidinones. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS).

DFT studies have been successfully applied to understand the formation of the oxazolidinone ring. For example, in the synthesis of oxazolidinones from epoxides and isocyanates, calculations can reveal whether the reaction proceeds through a stepwise or a concerted mechanism. beilstein-journals.orgnih.gov Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier for a reaction step. The calculated activation energy (the energy difference between the transition state and the reactants) determines the feasibility and rate of a proposed pathway.

Stereochemical Outcome Prediction and Rationalization

The this compound molecule is chiral, with a stereocenter at the C4 position. Oxazolidinones are widely used as chiral auxiliaries to control the stereochemistry of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. wikipedia.orgresearchgate.netacs.org Computational methods are essential for predicting and rationalizing the high levels of stereoselectivity observed in these reactions.

Theoretical studies can explain why a particular diastereomer or enantiomer is formed preferentially. This is achieved by calculating the energies of the different transition states that lead to the various possible stereoisomers. The pathway with the lowest activation energy barrier is the most favorable, and the stereochemistry of its transition state determines the stereochemistry of the final product. acs.org

For instance, in an organocatalytic synthesis of oxazolidinones, DFT calculations showed that the transition state leading to the trans product was lower in energy than the transition state leading to the cis product, which was in excellent agreement with the experimentally observed diastereoselectivity (dr >95:5). acs.org The calculations identified stabilizing interactions, such as hydrogen bonds or π-stacking, within the favored transition state that were absent in the higher-energy one. acs.org By applying these methods to reactions involving this compound as a chiral auxiliary, chemists can understand the origins of stereocontrol and design more efficient asymmetric syntheses.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of this compound are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. DFT calculations can be used to determine the relative energies of different conformers, such as those arising from the puckering of the oxazolidinone ring or the rotation around the single bonds of the methoxymethyl side chain. nih.gov Studies on related heterocyclic systems have shown that one conformation is often significantly lower in energy, making it the dominant form in solution. nih.gov

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations can reveal how the molecule flexes, vibrates, and rotates at a given temperature, providing insight into its conformational landscape and how it might interact with other molecules, such as enzymes or reactants. nih.govnih.gov For this compound, MD simulations could be used to explore the flexibility of the side chain and its preferred orientations relative to the heterocyclic ring.

Electronic Structure Analysis (e.g., HOMO/LUMO, Molecular Electrostatic Potential (MESP))

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MESP) maps are two key computational tools used to analyze it.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). aimspress.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic properties. nih.govnih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | -μ | Measures the power to attract electrons. nih.gov |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the capacity to accept electrons. nih.gov |

Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is a valuable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. aimspress.comchemrxiv.orgresearchgate.net In an MESP map, regions of negative potential (typically colored red or yellow) are electron-rich and correspond to nucleophilic sites, while regions of positive potential (colored blue) are electron-poor and correspond to electrophilic sites. researchgate.netresearchgate.net For this compound, the MESP would show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. Positive potential would be expected around the N-H proton, indicating its acidic character. researchgate.net

Exploration of Pharmacological Potential Preclinical and Mechanism Based Research

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological properties of oxazolidinone derivatives. These investigations systematically modify the chemical structure to understand how different functional groups and their positions influence biological activity.

For antibacterial agents, SAR studies have demonstrated that the (S)-configuration at the C5 position of the oxazolidinone ring is crucial for activity. researchgate.net Modifications to the C5 side chain have a significant impact on potency. For instance, converting the 5-acetylaminomethyl moiety to other functional groups can either decrease or enhance antibacterial activity. nih.gov Elongation of the methylene (B1212753) chain or introduction of a guanidino group has been shown to reduce activity. nih.gov Conversely, replacing the carbonyl oxygen with a thiocarbonyl sulfur can enhance in vitro antibacterial effects. nih.gov Specifically, derivatives with a 5-thiourea group have demonstrated four to eight times stronger in vitro activity than linezolid (B1675486). nih.gov

The lipophilicity of the molecule also plays a critical role in antibacterial potency. nih.gov SAR studies on 5-thiocarbonyl oxazolidinones revealed that antibacterial activity is significantly affected by the calculated log P value and the balance between hydrophilic or hydrophobic substituents at the C5 position and on the benzene (B151609) ring. nih.govresearchgate.net

Furthermore, modifications to the C-ring (the aryl group at the N3 position) have been explored to enhance potency and expand the spectrum of activity. nih.govnih.gov Introducing diverse fused heteroaryl C-rings with hydrogen bond donor and acceptor functionalities has led to the identification of compounds with superior activity compared to linezolid against a panel of Gram-positive and some Gram-negative bacteria. nih.gov For example, a benzoxazinone (B8607429) C-ring substructure exhibited potent activity. nih.gov

| Structural Modification | Effect on Antibacterial Activity | Reference Example |

|---|---|---|

| Conversion of 5-acetylaminomethyl to 5-thiourea group | Enhanced in vitro activity (4-8x stronger than linezolid) | Compound 16 (from study) nih.gov |

| Elongation of C5-methylene chain | Decreased activity | Compound 8 (from study) nih.gov |

| Introduction of fused heteroaryl C-rings (e.g., benzoxazinone) | Superior activity against Gram-positive and some Gram-negative bacteria | Compound 8c (from study) nih.gov |

| Introduction of N-methylglycyl groups or quaternary ammonium (B1175870) salts to C-ring | Significant activity against E. faecalis and S. aureus | Compounds 11g-11i (from study) nih.gov |

Preclinical Assessment of Efficacy in Disease Models (e.g., in vitro antimicrobial activity, in vivo efficacy in animal models of disease)

The preclinical efficacy of oxazolidinone derivatives has been evaluated in various in vitro and in vivo models, primarily for their antibacterial properties.

In Vitro Antimicrobial Activity: Numerous studies have demonstrated the potent in vitro activity of oxazolidinone derivatives against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govresearchgate.net For example, certain 5-thiocarbonyl oxazolidinones have shown good in vitro activity against MRSA and VRE. nih.gov Novel oxazolidinone-sulphonamide/amide conjugates have exhibited excellent potency against B. subtilis and P. aeruginosa with MIC values as low as 1.17 μg/mL. mdpi.com

| Compound/Class | Organism | Activity (MIC) |

|---|---|---|

| Linezolid | S. pneumoniae | 0.5 - 1.0 µg/mL asm.org |

| Linezolid | S. aureus | 1.0 - 4.0 µg/mL asm.org |

| AM 7359 | H. influenzae (MIC90) | 2 µg/mL nih.gov |

| AM 7359 | M. catarrhalis (MIC90) | 0.5 µg/mL nih.gov |

| Oxazolidinone 2 and 3a (conjugates) | B. subtilis | 1.17 µg/mL mdpi.com |

| Oxazolidinone 2 and 3a (conjugates) | P. aeruginosa | 1.17 µg/mL mdpi.com |

In Vivo Efficacy in Animal Models: The in vivo efficacy of oxazolidinones has been confirmed in various animal models of infection. In a mouse thigh infection model, linezolid demonstrated efficacy against S. pneumoniae and S. aureus. asm.org The 24-hour area under the concentration-time curve (AUC)/MIC ratio was identified as the major pharmacokinetic/pharmacodynamic parameter determining efficacy. asm.orgnih.gov

A novel oxazolidinone, AM 7359, was shown to be as efficacious as linezolid in a methicillin-susceptible S. aureus (MSSA) organ burden model and a MRSA localized infection model in mice. nih.gov Notably, AM 7359 was eightfold more efficacious than linezolid against a linezolid- and methicillin-resistant S. aureus (LMRSA) strain in the thigh infection model. nih.gov

In a zymosan-induced peritonitis model in mice, novel oxazolidinone hydroxamic acid derivatives demonstrated pronounced in vivo anti-inflammatory activity, supporting their potential as 5-lipoxygenase inhibitors. tandfonline.com

Metabolic Stability Studies in Preclinical Models

An essential component of preclinical drug development involves the evaluation of a compound's metabolic stability. These studies are critical for predicting how a new chemical entity will behave in a biological system, specifically how quickly it will be broken down by metabolic enzymes. This rate of metabolism is a key determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and clearance. nih.govnih.gov As of this review, specific research detailing the metabolic stability of 4-(Methoxymethyl)-1,3-oxazolidin-2-one in preclinical models has not been reported in publicly available scientific literature. However, the established methodologies for assessing compounds of the oxazolidinone class provide a clear framework for how such an evaluation would be conducted.

The primary goal of these preclinical assessments is to determine a compound's susceptibility to biotransformation, which is typically carried out using various in vitro systems that model the metabolic activity of the liver, the body's primary site for drug metabolism. nih.gov

Standard Preclinical In Vitro Models

The most common in vitro tools for assessing metabolic stability are liver microsomes and hepatocytes. springernature.comnuvisan.com

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells, prepared by high-speed centrifugation of homogenized liver tissue. milecell-bio.comnih.gov Liver microsomes are a cost-effective and convenient model containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. milecell-bio.comnih.gov Assays using liver microsomes from various preclinical species (such as rats, mice, dogs, and monkeys) as well as humans are standard practice. nih.gov This allows for an understanding of interspecies differences in metabolism, which is vital for selecting the appropriate animal model for further in vivo studies. nih.gov In these experiments, the compound is incubated with the microsomes in the presence of necessary cofactors like NADPH, and the decrease in the parent compound's concentration is measured over time. nih.gov

Hepatocytes: As intact liver cells, hepatocytes provide a more comprehensive and physiologically relevant model. patsnap.com They contain a full suite of Phase I and Phase II metabolic enzymes (like UDP-glucuronosyltransferases) and active transporter systems, offering a more complete picture of hepatic clearance. nuvisan.compatsnap.com Studies with cryopreserved or fresh hepatocytes are used to confirm and expand upon findings from microsomal assays. nuvisan.com

Key Parameters and Research Findings

The primary output from these in vitro stability assays is the calculation of key pharmacokinetic parameters. The rate of disappearance of the parent compound is used to determine its in vitro half-life (t½) and the intrinsic clearance (CLint). nih.gov Intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. nuvisan.com

While specific data for this compound is unavailable, research on other oxazolidinone derivatives demonstrates a range of metabolic fates. For some analogues, metabolism can involve oxidation of side chains or opening of the oxazolidinone ring itself. nih.gov For other related heterocyclic compounds, strategic modifications are often employed to block metabolically labile sites and improve stability. acs.org

The data generated allows researchers to classify compounds based on their metabolic stability (low, intermediate, or high clearance) and predict their in vivo behavior. nih.gov A compound with very high metabolic stability might have a very long half-life, potentially leading to accumulation, while a compound with very low stability may be cleared too rapidly to be effective. springernature.com

The following table illustrates the type of data typically generated in such studies for a hypothetical compound, showing how stability can be compared across different preclinical species and models.

Table 1: Illustrative Metabolic Stability Data for a Hypothetical Oxazolidinone Analog

This table is a generalized example and does not represent actual data for this compound.

| Species/Model | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 60 | 45% | 55 | 12.6 |

| Rat Liver Microsomes | 60 | 28% | 35 | 19.8 |

| Dog Liver Microsomes | 60 | 62% | 88 | 7.9 |

| Mouse Liver Microsomes | 60 | 15% | 22 | 31.5 |

| Human Hepatocytes | 120 | 38% | 95 | 15.2 (µL/min/10^6 cells) |

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(Methoxymethyl)-1,3-oxazolidin-2-one, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR spectroscopy allows for the identification and characterization of the protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide a wealth of structural information. For the closely related compound, 4-hydroxymethyloxazolidin-2-one, the proton NMR spectrum has been reported, which can serve as a reference for interpreting the spectrum of its methoxymethyl analog. chemguide.co.uk In a typical ¹H NMR spectrum of a 4-substituted oxazolidin-2-one, distinct signals are expected for the protons on the oxazolidinone ring, the methoxymethyl substituent, and the amine proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. A predicted ¹³C NMR spectrum for the related compound 4-methoxy-1,3-oxazolidin-2-one (B13393904) shows characteristic peaks for the carbonyl carbon, the carbons of the oxazolidinone ring, and the methoxy (B1213986) carbon. nih.gov For this compound, one would expect to see signals corresponding to the carbonyl carbon (C=O) typically in the range of 155-160 ppm, the two carbons of the oxazolidinone ring, the methylene (B1212753) carbon of the methoxymethyl group, and the methyl carbon of the methoxy group.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Methoxy-1,3-oxazolidin-2-one nih.gov

| Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~158 |

| Ring CH | ~80 |

| Ring CH₂ | ~65 |

| Methoxy (OCH₃) | ~58 |

Note: This data is for a related compound and serves as an estimation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound with a high degree of confidence.

In a typical mass spectrum of an oxazolidinone derivative, the molecular ion peak (M+) or a protonated molecule peak ([M+H]⁺) is observed, which corresponds to the molecular weight of the compound. amazonaws.com The fragmentation pattern of the molecular ion provides valuable structural information. Common fragmentation pathways for oxazolidinones involve the cleavage of the ring and the loss of small neutral molecules such as CO₂ or formaldehyde. researchgate.net

For this compound, the fragmentation pattern would be expected to show characteristic losses related to the methoxymethyl substituent. For instance, the loss of a methoxy radical (•OCH₃) or a methoxymethyl radical (•CH₂OCH₃) could be observed. The NIST Mass Spectrometry Data Center contains a GC-MS entry for the related compound 4-methoxy-1,3-oxazolidin-2-one, which can provide insights into the expected fragmentation. nih.gov

HRMS is particularly crucial in confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) stretching vibration of the oxazolidinone ring, which typically appears as a strong absorption band in the region of 1750-1780 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ring and the ether linkage, as well as N-H stretching and bending vibrations. The IR spectrum of 2-oxazolidinone (B127357) shows a strong carbonyl absorption around 1750 cm⁻¹. st-andrews.ac.uk

Raman spectroscopy , being complementary to IR spectroscopy, is also employed for the characterization of oxazolidinones. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C=C and C-C stretching vibrations of any aromatic substituents, if present, would give rise to strong Raman signals. For this compound, Raman spectroscopy can provide additional information about the vibrations of the carbon skeleton.

Table 2: Characteristic IR Absorption Frequencies for Oxazolidin-2-ones

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (carbonyl) | 1750-1780 | Strong |

| C-N Stretch | 1100-1300 | Medium |

| C-O Stretch (ring/ether) | 1000-1200 | Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Optical Rotation and Chiroptical Methods for Enantiomeric Excess Determination

As this compound is a chiral compound, existing as (R) and (S) enantiomers, methods to determine its optical purity are essential. Optical rotation and other chiroptical techniques are employed for this purpose.

Optical rotation is the measurement of the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α], is a characteristic physical property of a chiral substance and is dependent on the wavelength of light, temperature, solvent, and concentration. libretexts.org The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. researchgate.net The specific rotation of enantiomerically pure (S)-4-isopropyl-oxazolidin-2-one has been shown to be highly solvent-dependent, being dextrorotatory in chloroform (B151607) and levorotatory in ethanol. heraldopenaccess.us

Chiroptical methods , such as chiral High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis (CE), are powerful techniques for separating enantiomers and determining the enantiomeric excess of a sample. nih.govsemmelweis.hu In chiral HPLC, a chiral stationary phase is used to selectively interact with the enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. Various polysaccharide-based chiral stationary phases have been successfully used for the enantioseparation of oxazolidinone analogues.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis of Oxazolidinones

The enantioselective synthesis of 4-substituted oxazolidinones remains a vibrant area of research, with a continuous drive to develop more efficient and selective catalytic systems. While established methods often rely on chiral auxiliaries, future efforts are increasingly directed towards catalytic asymmetric approaches that obviate the need for stoichiometric chiral reagents. nih.govnih.govresearchgate.net

One promising direction is the advancement of ruthenium(II)-NHC (N-heterocyclic carbene) catalysed asymmetric hydrogenation of 2-oxazolones. nih.govrsc.org This method has shown excellent enantioselectivities (up to 96% ee) and high yields for a variety of 4-substituted oxazolidinones. nih.gov Future work will likely focus on adapting and optimizing such catalytic systems for substrates that would yield 4-(methoxymethyl)-1,3-oxazolidin-2-one, potentially through the hydrogenation of a corresponding 4-(methoxymethylene)-1,3-oxazol-2-one precursor. The development of catalysts that operate under milder conditions and with lower catalyst loadings will also be a key objective. nih.gov

Another emerging area is the use of organocatalysis . Research into organocatalytic transfer hydrogenation reactions, for instance, presents an elegant and practical strategy for the enantioselective reduction of imines, a transformation that can be a key step in the synthesis of chiral amines and, subsequently, oxazolidinones. Future investigations may explore the application of chiral Brønsted acids or other organocatalysts to stereoselectively construct the 4-(methoxymethyl) substituted oxazolidinone core.

The table below summarizes some novel catalytic approaches that could be adapted for the synthesis of this compound.

Application in Total Synthesis of Natural Products and Complex Molecules Bearing Oxazolidinone Substructures

Oxazolidinones are valuable chiral building blocks in the total synthesis of complex natural products. researchgate.netwikipedia.orgscielo.org.mx While specific examples detailing the incorporation of this compound into natural products are not yet prominent in the literature, its potential as a chiral auxiliary or a key structural motif is significant.

Future research will likely see the application of enantiomerically pure this compound in the synthesis of polyketides, alkaloids, and other classes of natural products. adelaide.edu.au Its utility as a chiral auxiliary in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions will continue to be explored. researchgate.netwikipedia.org The methoxymethyl group at the C4 position can influence the stereochemical outcome of these reactions and can be a handle for further synthetic transformations.

The development of synthetic strategies that allow for the direct incorporation of the this compound moiety into the backbone of complex molecules will be a key focus. This could involve the development of novel cyclization reactions or the use of this oxazolidinone as a versatile starting material for the elaboration of more complex structures. The total synthesis of natural products such as the calicheamicins or coriolins showcases the intricate synthetic challenges where novel chiral building blocks are highly sought after. u-tokyo.ac.jpscripps.edu

Advanced Computational Modeling for Mechanism Elucidation and Rational Design

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and for the rational design of new catalysts and synthetic routes. For the synthesis of this compound, computational modeling can provide deep insights into the stereoselectivity of various synthetic methods.

Density Functional Theory (DFT) calculations can be employed to study the transition states of key reaction steps, such as the cyclization to form the oxazolidinone ring. researchgate.net For instance, in the synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from 2-hydroxymethylaziridines, computational studies have been used to support a plausible SN1 reaction mechanism. researchgate.net Similar studies on systems leading to this compound can help in understanding the factors that control the regioselectivity and stereoselectivity of the reaction.

Future research will likely involve more sophisticated computational models to:

Predict the enantioselectivity of new catalytic systems: By modeling the interaction between the substrate, catalyst, and reagents, it may be possible to predict which catalyst will give the highest enantiomeric excess for the synthesis of a specific enantiomer of this compound.

Design novel chiral auxiliaries: Computational methods can be used to design new oxazolidinone-based chiral auxiliaries with improved stereodirecting ability.

Elucidate reaction pathways: In cases where multiple reaction pathways are possible, computational modeling can help to identify the most likely mechanism, which can guide the optimization of reaction conditions. nih.gov

Exploration of New Biological Targets and Therapeutic Areas (Preclinical Investigations)

While the oxazolidinone class is well-known for its antibacterial properties, with linezolid (B1675486) being a prominent example, the therapeutic potential of this compound and its derivatives is largely unexplored. researchgate.net Future preclinical investigations are expected to explore a wider range of biological targets and therapeutic areas for this specific scaffold.

Emerging research on other oxazolidinone derivatives suggests potential applications beyond antibacterial agents, including:

Anticancer agents: Some thiazolidin-4-one derivatives, structurally related to oxazolidinones, have shown promising anticancer activity. nih.gov

Antiviral agents: The thiazolidin-4-one ring is also a scaffold for antiviral compounds. nih.gov

Enzyme inhibitors: The oxazolidinone moiety can be incorporated into molecules designed to inhibit specific enzymes. nih.gov

Molecular docking and computational screening will play a crucial role in identifying potential biological targets for this compound derivatives. researchgate.netnih.govnih.gov These in silico methods can predict the binding affinity of a molecule to a protein target, which can then be validated through in vitro and in vivo studies. The synthesis of a library of derivatives with variations at the N3 position and modifications of the methoxymethyl group will be essential for establishing structure-activity relationships (SAR).

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Kinases, Tubulin | Structural similarities to known inhibitors |

| Virology | Proteases, Polymerases | Broad biological activity of the oxazolidinone scaffold |

| Neurology | Monoamine oxidase | Known activity of other oxazolidinone derivatives |

Sustainable and Green Chemistry Approaches for Oxazolidinone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. uniroma1.itsemanticscholar.org Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods.

Key areas of focus for green chemistry approaches include:

Use of renewable starting materials: Exploring synthetic routes that start from biomass-derived feedstocks.

Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Use of greener solvents: Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable solvents. researchgate.net

Catalytic methods: As discussed earlier, the use of catalysts reduces the amount of waste generated compared to stoichiometric reagents.

Energy efficiency: Developing reactions that can be carried out at lower temperatures and pressures, potentially using microwave or ultrasonic irradiation. researchgate.net

One promising green approach is the use of dimethyl carbonate (DMC) as a phosgene (B1210022) substitute for the cyclization of amino alcohols to form oxazolidinones. semanticscholar.orgresearchgate.net DMC is a non-toxic and biodegradable reagent. Future work could focus on optimizing the synthesis of this compound from the corresponding amino alcohol using DMC under catalytic and solvent-free conditions.

Q & A

Q. How can computational modeling guide the design of novel oxazolidinone derivatives?

- Methodological Answer :

- Docking Studies : Screen derivatives for binding affinity to target enzymes (e.g., bacterial transpeptidases) using AutoDock Vina. Prioritize candidates with ΔG < -8 kcal/mol for synthesis .

- ADMET Prediction : Use tools like SwissADME to filter derivatives with unfavorable pharmacokinetic profiles (e.g., poor solubility or cytochrome P450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.